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molecular formula C16H17NO3 B8670175 4-Methoxymethyl-N-(2-methoxyphenyl)benzamide

4-Methoxymethyl-N-(2-methoxyphenyl)benzamide

Cat. No. B8670175
M. Wt: 271.31 g/mol
InChI Key: CUVUHHAPMSYCFH-UHFFFAOYSA-N
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Patent
US05728835

Procedure details

4-Chloromethyl-N-(2-methoxyphenyl)benzamide (138 mg, 0.50 mmol) was dissolved in a methanol-THF (1:1) mixture solution (6 ml) to which was subsequently added 10% sodium hydroxide aqueous solution (3 ml) at room temperature. After 14 hours of stirring at the same temperature, the reaction solution was subjected to 3 hours of ultrasonic treatment. After removing the organic solvent by evaporation, the resulting residue was extracted with methylene chloride and dried on anhydrous magnesium sulfate. After removing the solvent by evaporation, the resulting colorless oily material was purified by silica gel column chromatography (ether:hexane=1:2) to obtain 126 mg (92.9%) of the title compound in the form of colorless oil.
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
138 mg
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
92.9%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1.[OH-].[Na+].CO.C1C[O:27][CH2:26]C1>>[CH3:26][O:27][CH2:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[O:16][CH3:17])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
4-Chloromethyl-N-(2-methoxyphenyl)benzamide
Quantity
138 mg
Type
reactant
Smiles
ClCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Name
methanol THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C1CCOC1
Name
solution
Quantity
6 mL
Type
solvent
Smiles
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After 14 hours of stirring at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
the reaction solution was subjected to 3 hours of ultrasonic treatment
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After removing the organic solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removing the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
CUSTOM
Type
CUSTOM
Details
the resulting colorless oily material was purified by silica gel column chromatography (ether:hexane=1:2)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COCC1=CC=C(C(=O)NC2=C(C=CC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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